molecular formula C11H9ClF4O B14071258 1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14071258
M. Wt: 268.63 g/mol
InChI Key: RORKJNDVHSGDEX-UHFFFAOYSA-N
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Description

1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a chlorine atom at the 2-position and two difluoromethyl groups at the 2- and 6-positions of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,6-bis(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c1-5(12)9(17)8-6(10(13)14)3-2-4-7(8)11(15)16/h2-5,10-11H,1H3

InChI Key

RORKJNDVHSGDEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1C(F)F)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation route is a cornerstone for constructing aromatic ketones. For this compound, the reaction involves:

  • Substrate Preparation : 2,6-Bis(difluoromethyl)benzene is synthesized via halogen exchange, substituting chlorine in 2,6-dichlorobenzene with difluoromethyl groups using HF or fluorinating agents like DAST (diethylaminosulfur trifluoride).
  • Acylation : Reacting the benzene derivative with 2-chloropropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). The electrophilic acylium ion attacks the aromatic ring, yielding the ketone.

Reaction Conditions :

  • Temperature: 0–5°C (to control exothermicity)
  • Solvent: Dichloromethane or nitrobenzene
  • Yield: 60–75%.

Grignard Reaction and Oxidation

An alternative approach employs Grignard reagents to form the ketone backbone:

  • Grignard Formation : 2-Chloropropanoyl chloride reacts with magnesium in THF to generate the corresponding Grignard reagent.
  • Nucleophilic Attack : The Grignard reagent attacks 2,6-bis(difluoromethyl)benzaldehyde, forming a secondary alcohol intermediate.
  • Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Advantages : Higher regioselectivity compared to Friedel-Crafts.
Challenges : Sensitivity of difluoromethyl groups to strong oxidizing agents necessitates careful temperature control.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency:

  • Benefits : Precise temperature control, reduced reaction times, and improved safety for exothermic steps.
  • Catalyst Recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) minimize waste.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures.
  • Chromatography : Preparative HPLC resolves regioisomeric impurities.

Mechanistic Insights

The ketone’s electrophilic carbonyl group facilitates hydrogen bonding with biological targets, while the difluoromethyl groups enhance membrane permeability. Chlorine’s electron-withdrawing effect stabilizes transition states in substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups and the chloropropanone moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to two structurally related analogs (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one C₁₁H₉ClF₄O ~268.45 2,6-difluoromethyl, 2-Cl Ketone, difluoromethyl, chloro
1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one C₁₁H₉BrF₄O 313.09 2,5-difluoromethyl, 2-Br Ketone, difluoromethyl, bromo
1-(4-Chlorophenyl)-3-(2,6-difluorophenyl)-2-propen-1-one C₁₅H₉ClF₂O ~278.45 4-Cl, 2,6-difluoro α,β-unsaturated ketone, chloro, fluoro

Key Observations :

  • Substituent Positioning : The target compound’s 2,6-difluoromethyl groups create significant steric hindrance around the ketone, unlike the 2,5-substituted bromo analog . This steric effect may reduce nucleophilic attack at the carbonyl carbon compared to less hindered analogs.
  • Halogen Type : The bromo analog (Br) has a higher molecular weight and better leaving-group ability than the chloro (Cl) derivative, making it more reactive in substitution reactions .
  • Functional Groups : The propen-1-one analog features an α,β-unsaturated ketone, enabling conjugation and enhanced electrophilicity for Michael additions, unlike the saturated ketone in the target compound.

Physicochemical Properties

  • Melting Points : Related difluoromethylphenyl ketones (e.g., pyrazole-carboxamide derivatives) exhibit melting points between 134–190°C . The bromo analog’s higher molecular weight may correlate with a marginally higher melting point than the chloro derivative.
  • Purity : The bromo analog is specified to have ≥98% purity , suggesting rigorous synthetic protocols that may apply to the target compound.

Reactivity and Stability

  • Nucleophilic Substitution : The bromo analog’s Br atom facilitates faster SN2 reactions compared to Cl in the target compound .
  • Electrophilicity : The propen-1-one analog’s conjugated system increases ketone electrophilicity, whereas the target compound’s saturated backbone requires stronger nucleophiles or catalysts for reactivity .

Biological Activity

1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound, characterized by its dual difluoromethyl substitutions on a phenyl ring and a chloropropanone moiety, has garnered attention in medicinal chemistry and related fields. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H9ClF4O
  • Molecular Weight : 268.64 g/mol
  • Structure : The compound features two difluoromethyl groups attached to a phenyl ring along with a chloropropanone moiety, enhancing its reactivity and biological activity.

Research indicates that 1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one may exert its biological effects through interactions with specific molecular targets. The difluoromethyl groups enhance lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with cellular components. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzyme activities, impacting metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting various physiological processes.

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. These investigations often employ techniques such as:

  • Molecular Docking : To predict binding interactions with target proteins.
  • In Vitro Assays : To evaluate the biological effects on enzyme activity or receptor signaling.

Case Studies

Recent research has demonstrated the biological potential of 1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one in several studies:

  • Anticancer Activity : A study indicated that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Research showed that the compound could reduce inflammation markers in vitro, highlighting its therapeutic potential in inflammatory diseases.

Comparative Analysis

The following table summarizes structural comparisons with similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(2,6-Difluorophenyl)-3-chloropropan-1-oneContains one difluoromethyl groupPotentially different reactivity due to simpler structure
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-oneContains trifluoromethyl groupsMay exhibit enhanced stability compared to difluoromethyl groups
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-oneSimilar structure but different substitution patternVariations in biological activity due to structural differences

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the phenyl ring. For example, introducing difluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) prior to ketone and chloro-substituent installation. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be tailored to minimize side products, as demonstrated in analogous fluorophenyl ketone syntheses . Purity can be enhanced using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and verified via HPLC or GC-MS .

Q. What spectroscopic techniques are critical for characterizing 1-(2,6-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm the presence and position of difluoromethyl groups, as fluorine chemical shifts are highly sensitive to electronic environments . 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve chloro and ketone substituents.
  • IR/Raman : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-Cl (~550 cm1^{-1}) provide structural validation .
  • X-ray Crystallography : Single-crystal analysis (if feasible) offers definitive confirmation of molecular geometry and intermolecular interactions, as seen in related fluorophenyl ketones .

Advanced Research Questions

Q. How do the electron-withdrawing difluoromethyl groups influence the reactivity of the ketone moiety in this compound?

  • Methodological Answer : The difluoromethyl groups stabilize the ketone via inductive effects, reducing its electrophilicity. This can be quantified using computational methods (DFT) to calculate partial charges or reaction barriers. Experimental validation includes comparative kinetics: e.g., slower nucleophilic addition rates compared to non-fluorinated analogs, as observed in fluorinated acetophenone derivatives .

Q. What strategies can address contradictions in reported stability data for halogenated aryl ketones under varying conditions?

  • Methodological Answer : Contradictions often arise from differences in solvent polarity, light exposure, or trace impurities. Systematic stability studies should:

  • Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Compare inert (argon) vs. aerobic conditions to assess oxidative degradation pathways .
  • Cross-reference findings with structurally similar compounds, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where fluorine substitution enhances hydrolytic stability .

Q. How can computational modeling predict the biological or material science applications of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with hydrophobic active sites). The difluoromethyl groups may enhance binding via hydrophobic or halogen-bonding interactions .
  • Crystal Engineering : Analyze Hirshfeld surfaces to predict supramolecular packing, leveraging fluorine’s propensity for F···H or F···π interactions, as seen in fluorophenylprop-en-one derivatives .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the photophysical properties of this compound?

  • Methodological Answer :

  • Solvent Controls : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromism.
  • Degradation Controls : Include dark-stored samples to differentiate photodegradation from thermal effects.
  • Reference Compounds : Compare with non-fluorinated analogs (e.g., 1-(2,6-dichlorophenyl)-2-chloropropan-1-one) to isolate fluorine-specific effects .

Q. How can researchers resolve discrepancies in crystallographic data for halogenated ketones?

  • Methodological Answer :

  • Redundant Refinement : Use multiple software packages (e.g., SHELXT, Olex2) to cross-validate unit cell parameters and thermal displacement parameters .
  • Twinned Crystals : Apply twin-law corrections if intensity statistics (e.g., Hooft parameter) indicate twinning, as seen in fluorinated chalcone derivatives .

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